N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c1-2-27-12-4-5-13-14(10-12)28-18(20-13)21-16(25)11-24-17(26)7-6-15(22-24)23-9-3-8-19-23/h3-10H,2,11H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBNXXHLGPBUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[d]thiazole Core
The 6-ethoxybenzo[d]thiazol-2-amine intermediate is synthesized via cyclization of methyl 4-amino-3-ethoxybenzoate using potassium thiocyanate (KSCN) and bromine in glacial acetic acid. The reaction proceeds through an electrophilic substitution mechanism, where bromine acts as an oxidizing agent to form the thiazole ring. Key steps include:
- Cyclization : Methyl 4-amino-3-ethoxybenzoate (1 equiv) reacts with KSCN (4 equiv) in acetic acid at 10°C, followed by dropwise addition of bromine (2 equiv). The mixture is stirred overnight, basified with NH₃, and extracted to yield methyl 2-amino-6-ethoxybenzo[d]thiazole-4-carboxylate.
- Hydrolysis : The methyl ester is hydrolyzed under acidic conditions (HCl, reflux) to produce 2-amino-6-ethoxybenzo[d]thiazole-4-carboxylic acid.
Key Data :
- Yield: 78–87%
- ¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, NH₂), 7.45 (d, J = 8.5 Hz, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.42 (t, J = 7.0 Hz, 3H, CH₃).
Construction of the Pyridazinone Moiety
The 3-(1H-pyrazol-1-yl)pyridazin-6(1H)-one fragment is synthesized via a Ganch reaction:
- Condensation : 3-Chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester reacts with 1H-pyrazole-1-carbothioamide in methanol under reflux to form a thiazole intermediate.
- Hydrazinolysis : The intermediate is treated with hydrazine hydrate in ethanol, yielding 3-(1H-pyrazol-1-yl)pyridazin-6(1H)-one.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Yield: 82–89%
- ¹³C NMR (CDCl₃): δ 164.2 (C=O), 149.5 (pyridazinone C3), 143.8 (pyrazole C4).
Acetamide Bridge Formation
The acetamide linker is introduced via nucleophilic acyl substitution:
- Activation : 2-Chloroacetic acid is activated using thionyl chloride (SOCl₂) to form 2-chloroacetyl chloride.
- Coupling : The activated chloroacetyl chloride reacts with 6-ethoxybenzo[d]thiazol-2-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding N-(6-ethoxybenzo[d]thiazol-2-yl)-2-chloroacetamide.
Optimization :
Final Coupling of Pyridazinone and Acetamide
The target compound is assembled via a nucleophilic aromatic substitution (SNAr) reaction:
- Deprotonation : 3-(1H-pyrazol-1-yl)pyridazin-6(1H)-one is deprotonated with NaH in dry tetrahydrofuran (THF) at 0°C.
- Substitution : N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-chloroacetamide is added dropwise, and the mixture is stirred at 60°C for 12 hours.
Characterization :
- Melting Point : 214–216°C (DSC)
- HRMS (ESI) : m/z [M+H]⁺ Calculated: 454.1423; Found: 454.1419
- X-ray Crystallography : Confirms planar geometry of the pyridazinone and benzo[d]thiazole rings, with a dihedral angle of 8.2° between the pyrazole and thiazole planes.
Analytical Validation
Spectroscopic Consistency :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole H3), 8.15 (d, J = 8.8 Hz, 1H, pyridazinone H5), 7.89 (s, 1H, NH), 4.22 (q, J = 7.0 Hz, 2H, OCH₂), 1.45 (t, J = 7.0 Hz, 3H, CH₃).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 163.5 (pyridazinone C6), 152.1 (benzo[d]thiazole C2), 144.6 (pyrazole C4).
Purity Assessment :
- HPLC: >98% purity (C18 column, acetonitrile/H₂O gradient).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole-acetamide derivatives are widely studied for their pharmacological versatility. Below is a structural and functional comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Benzothiazole-Acetamide Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (NO₂, Cl): Enhance kinase inhibition (e.g., VEGFR-2 IC₅₀ = 0.89 µM for nitro analog ) but may reduce solubility. Electron-Donating Groups (Ethoxy): Improve metabolic stability and solubility (e.g., PB8’s 55% yield and favorable ADME properties ). Halogens (F, Cl): Fluorine increases CNS penetration (e.g., PB9’s anticonvulsant activity ), while chlorine enhances antimicrobial potency .
Core Modifications: Pyridazinone vs. Thiazolidinedione: Pyridazinone derivatives (target compound) are less studied for kinase inhibition compared to thiazolidinedione-containing analogs (PB8, GB1), which show strong histone-binding and antimicrobial effects . Pyrazole vs. Triazole/Tetrazole: Pyrazole substituents (target compound) may offer selectivity for inflammatory targets, while triazole/tetrazole analogs (e.g., 5a–m ) are prioritized for anticonvulsant activity.
Synthetic Accessibility: The target compound’s pyridazinone-pyrazole structure requires multi-step synthesis (e.g., nucleophilic substitution at position 3 of pyridazinone), whereas thiazolidinedione analogs (PB8) are synthesized via Knoevenagel condensation .
Biological Target Diversity :
- While the target compound’s primary activity remains under investigation, analogs demonstrate varied applications: anticancer (VEGFR-2 inhibition ), antimicrobial (MIC = 2 µg/mL ), and CNS modulation (anticonvulsant ED₅₀ = 18 mg/kg ).
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound combines a benzothiazole core (with an ethoxy substituent at position 6), a pyridazinone ring (substituted with a pyrazol-1-yl group at position 3), and an acetamide linker . These moieties contribute to:
- Benzothiazole : Known for antimicrobial and anticancer activities due to its planar aromatic structure, which facilitates intercalation with biomolecules .
- Pyridazinone : The 6-oxo group enhances hydrogen-bonding potential, while the pyrazol-1-yl substituent introduces steric and electronic effects that modulate target interactions .
- Ethoxy group : Improves solubility and bioavailability compared to bulkier substituents .
Q. What synthetic methodologies are recommended for this compound?
A typical multi-step synthesis involves:
Benzothiazole formation : Cyclization of 2-aminothiophenol derivatives with chloroacetone under reflux in ethanol .
Pyridazinone synthesis : Coupling of maleic anhydride with hydrazine derivatives, followed by functionalization with pyrazole via nucleophilic substitution (e.g., using Pd-catalyzed cross-coupling) .
Acetamide linkage : Reacting the benzothiazole amine with a pyridazinone-activated ester (e.g., using EDC/HOBt in DMF) .
Key optimization parameters : Solvent polarity (DMF > THF), temperature (60–80°C), and catalyst loading (5–10% Pd) .
Q. What preliminary biological assays are recommended to assess its activity?
- Enzyme inhibition : Test against human leukocyte elastase or cyclooxygenase-2 (COX-2) using fluorogenic substrates (IC₅₀ determination) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Receptor binding : Radioligand displacement assays for GPCRs or kinase targets (e.g., EGFR) .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays be resolved?
Contradictions may arise from:
- Assay conditions : Variability in pH, ionic strength, or co-solvents (e.g., DMSO) can alter enzyme kinetics. Standardize buffers and limit DMSO to <1% .
- Orthogonal validation : Confirm results with surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Structural analysis : Perform X-ray crystallography or molecular docking to identify binding pose discrepancies caused by pyrazol-1-yl conformational flexibility .
Q. What strategies optimize the synthetic yield of the pyridazine core under varying catalytic conditions?
| Factor | Optimization Approach | Reference |
|---|---|---|
| Catalyst screening | Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for Suzuki-Miyaura coupling with pyrazole boronic acids | |
| Solvent effects | Compare polar aprotic (DMF, DMSO) vs. ethers (THF) for cyclization steps | |
| Temperature control | Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C, 30 min vs. 12 hr) |
Q. How do electronic effects of substituents on the pyridazine ring influence binding affinity?
- Electron-withdrawing groups (e.g., -CF₃) : Increase electrophilicity of the pyridazinone ring, enhancing hydrogen-bond acceptor strength with catalytic serine residues in enzymes .
- Electron-donating groups (e.g., -OCH₃) : Improve solubility but may reduce target engagement due to steric hindrance. Quantify using Hammett σ values (ρ = +0.8 for COX-2 inhibition) .
- Pyrazole orientation : The 1H-pyrazol-1-yl group’s tautomeric equilibrium (1H vs. 2H) affects π-π stacking with aromatic residues (e.g., Tyr-385 in COX-2) .
Data Contradiction Analysis
Example : Discrepancies in cytotoxicity data across cell lines.
- Hypothesis : Differential expression of efflux pumps (e.g., P-glycoprotein) or metabolic enzymes (e.g., CYP3A4) .
- Resolution :
- Co-administer pump inhibitors (e.g., verapamil) to assess efflux effects.
- Perform metabolomic profiling (LC-MS) to identify active metabolites.
- Validate with 3D tumor spheroid models to mimic in vivo heterogeneity .
Methodological Recommendations
- Structural characterization : Use 2D NMR (¹H-¹³C HSQC) to resolve pyridazinone tautomerism and NOESY for spatial arrangement of the pyrazole .
- Reaction monitoring : Employ in situ FTIR to track carbonyl intermediates during amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
